5,7-Dihydroxytryptamine creatinine sulfate salt

Vue d'ensemble

Description

5,7-Dihydroxytryptamine creatinine sulfate salt is a neurotoxin that is relatively selective for serotonergic terminals in adults . It gives long-lasting destruction of serotonergic neurons when given neonatally . Adrenergic neurotoxicity can be blocked by pretreating with desipramine .

Molecular Structure Analysis

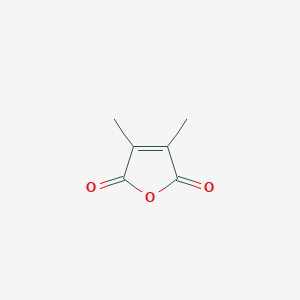

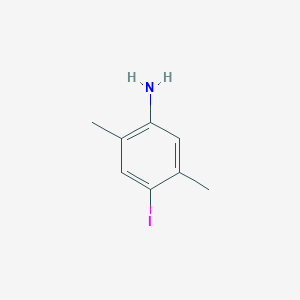

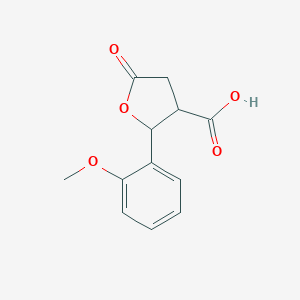

The empirical formula of 5,7-Dihydroxytryptamine creatinine sulfate salt is C10H12N2O2 · C4H7N3O · H2SO4 . The molecular weight is 403.41 .Physical And Chemical Properties Analysis

5,7-Dihydroxytryptamine creatinine sulfate salt is a solid substance with a light brown color . It is soluble in DMSO at 13 mg/mL and in 45% (w/v) aqueous 2-hydroxypropyl-β-cyclodextrin at 6 mg/mL . It should be stored at a temperature of -20°C .Applications De Recherche Scientifique

Neurogenesis Modulation

Pfister and Goworek (1978) found that 5-hydroxytryptamine creatinine sulfate significantly retards growth in neonatal rat cerebrocortex explants, suggesting its role as a modulator of neurogenesis (Pfister & Goworek, 1978).

Effect on Sodium Transport and Chloride Permeability

Dalton (1977) discovered that low concentrations of 5-hydroxytryptamine creatinine sulphate stimulate sodium transport and decrease passive chloride permeability in frog skin, while high concentrations inhibit both processes (Dalton, 1977).

Influence on Feminine Sexual Behavior in Rats

Luine et al. (1983) found that intrahypothalamic 5,7-DHT injections facilitate feminine sexual behavior in female rats, while decreasing serotonin (5-HT) uptake and imipramine binding (Luine et al., 1983).

Behavioral and Thermal Effects in Chickens

Marley and Whelan (1975) reported that 5hydroxytryptamine salts in young chickens can induce behavioral sleep, produce hypothermia, and be prevented by methysergide (Marley & Whelan, 1975).

Serotonin Neurobiology Study Tool

Baumgarten et al. (1982) emphasized that dihydroxytryptamines are effective tools for studying serotonin neurobiology, but understanding their chemical properties, disposition in the biophase, and mechanism of action is crucial for optimal application (Baumgarten et al., 1982).

Effect on Morphine Tolerance and Dependence

Ho, Loh, and Way (1973) found that 5,6-dihydroxytryptamine (5,6-DHT) inhibits morphine tolerance and dependence development in mice, suggesting a central serotonergic system involvement in these processes (Ho, Loh, & Way, 1973).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

3-(2-aminoethyl)-1H-indole-5,7-diol;2-amino-3-methyl-4H-imidazol-5-one;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2.C4H7N3O.H2O4S/c11-2-1-6-5-12-10-8(6)3-7(13)4-9(10)14;1-7-2-3(8)6-4(7)5;1-5(2,3)4/h3-5,12-14H,1-2,11H2;2H2,1H3,(H2,5,6,8);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXYXUOWJXUUTQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(=O)N=C1N.C1=C(C=C(C2=C1C(=CN2)CCN)O)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N5O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,7-Dihydroxytryptamine creatinine sulfate salt | |

CAS RN |

39929-27-6 | |

| Record name | 4H-Imidazol-4-one, 2-amino-1,5-dihydro-1-methyl-, compd. with 3-(2-aminoethyl)-1H-indole-5,7-diol and sulfuric acid (1:1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39929-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-Carboxyethyl)thio]-6,7-dichloro-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B48910.png)

![2-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid](/img/structure/B48928.png)